molecular formula C13H21NO3 B13337338 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid

4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13337338
M. Wt: 239.31 g/mol
InChI Key: VWWWPEMMZITWQW-UHFFFAOYSA-N
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Description

4-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid is a heterocyclic compound characterized by a fused tetrahydrofuropyrrole scaffold linked to a cyclohexane ring bearing a carboxylic acid group. Its molecular formula is C₁₄H₂₁NO₃, and it combines rigidity from the fused bicyclic system with the conformational flexibility of the cyclohexane moiety. This structural duality makes it a versatile candidate in drug design, particularly for targeting enzymes or receptors that require both hydrophobic and polar interactions .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

4-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H21NO3/c15-13(16)9-1-3-12(4-2-9)14-5-10-7-17-8-11(10)6-14/h9-12H,1-8H2,(H,15,16)

InChI Key

VWWWPEMMZITWQW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)N2CC3COCC3C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its cyclohexane-carboxylic acid substituent, which distinguishes it from analogs with alternative functional groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Tetrahydrofuro[3,4-c]pyrrole Derivatives

Compound Name Structure Key Functional Groups Biological Activity Unique Features
4-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid Fused furo-pyrrole + cyclohexane-carboxylic acid Carboxylic acid Potential enzyme inhibition (inferred) High polarity from -COOH; cyclohexane enhances stereochemical diversity
4-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline () Fused furo-pyrrole + aniline -NH₂ (aniline) Investigated for receptor modulation Lower solubility due to aromatic amine; prone to oxidation
N'-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide () Fused furo-pyrrole + hydroxylamine-acetimidamide -NH-OH, -C(NH₂)=O Antimicrobial, anticancer (preliminary) Hydroxylamine group enables radical scavenging; nitrile-like reactivity
3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile () Fused furo-pyrrole + nitrile -C≡N Unknown (reactivity studies) Nitrile group facilitates nucleophilic additions; lower polarity
6-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid () Fused furo-pyrrole + pyridine-carboxylic acid -COOH (nicotinic acid) Not reported Pyridine ring enhances aromatic interactions; similar acidity to target compound

Key Observations:

Functional Group Influence: Carboxylic acid (target compound): Enhances water solubility and enables ionic interactions (e.g., salt bridges with basic amino acids in enzymes). This is critical for oral bioavailability compared to nitrile or aniline derivatives . Nitrile (): Imparts electrophilicity but reduces solubility, limiting pharmacokinetic applications . Hydroxylamine (): Introduces redox activity but raises stability concerns under physiological conditions .

Structural Rigidity vs. Flexibility :

  • The cyclohexane ring in the target compound provides conformational flexibility, allowing adaptation to diverse binding pockets. In contrast, rigid pyridine () or planar aniline () systems may restrict binding modes .

The carboxylic acid group may further improve target specificity .

Synthetic Complexity :

  • Synthesis of the target compound likely involves cyclohexane ring functionalization after furo-pyrrole formation, similar to methods for 3-oxo-3-(tetrahydrofuropyrrolyl)propanenitrile (e.g., cyclization with CoFe₂O₄ catalysts followed by carboxylation) .

Biological Activity

The compound 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a fused heterocyclic framework, positions it as a candidate for various biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Overview

The molecular formula for this compound is C12H19NO2C_{12}H_{19}NO_2, and it has a molecular weight of 209.28 g/mol. The structure includes a cyclohexane ring and a tetrahydrofuran ring fused to a pyrrole moiety, contributing to its unique chemical properties.

The biological activity of this compound is attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways through:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades that affect cellular responses .

Biological Activities

Research indicates several biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit anticancer effects by inducing apoptosis in cancer cell lines. For instance, experiments have shown that treatment with this compound resulted in reduced cell viability in human prostate cancer cells (LNCaP) and hepatocellular carcinoma cells (HepG2) .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines and mediators. This activity could be beneficial in conditions like arthritis and other inflammatory diseases.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests that it may possess antioxidant properties, which could protect cells from oxidative stress and damage .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the anticancer effects on LNCaP and HepG2 cells.
    • Findings : The compound significantly reduced cell proliferation and induced apoptosis at specific concentrations.
    • : Suggests potential for development as a chemotherapeutic agent.
  • Inflammation Model :
    • Objective : To assess anti-inflammatory effects in an animal model of arthritis.
    • Findings : Treatment with the compound resulted in decreased levels of inflammatory markers.
    • : Indicates promise for therapeutic use in inflammatory diseases.

Data Table of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntioxidantScavenges free radicals

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